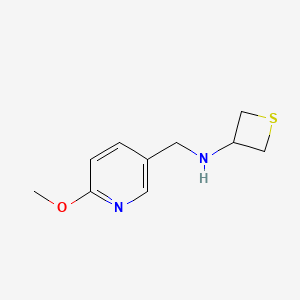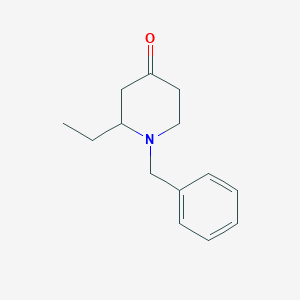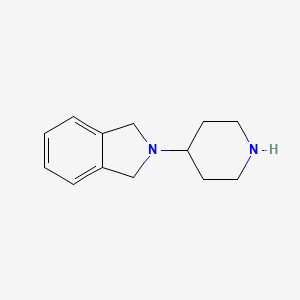
2-(Piperidin-4-yl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)isoindoline is a heterocyclic compound that features both a piperidine and an isoindoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)isoindoline typically involves the formation of the isoindoline ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a bromomethyl-substituted aromatic compound, with a primary amine. This reaction can be carried out under mild conditions, often using a solvent like toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperidin-4-yl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings or to reduce any double bonds present in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)isoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Isoindoline: Shares the isoindoline moiety but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the isoindoline moiety.
Isoindoline-1,3-dione: Similar structure but with additional carbonyl groups at positions 1 and 3.
Uniqueness: 2-(Piperidin-4-yl)isoindoline is unique due to the presence of both the piperidine and isoindoline rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2-piperidin-4-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-10-15(9-11(12)3-1)13-5-7-14-8-6-13/h1-4,13-14H,5-10H2 |
InChI-Schlüssel |
OPDUSQYTDNRVRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



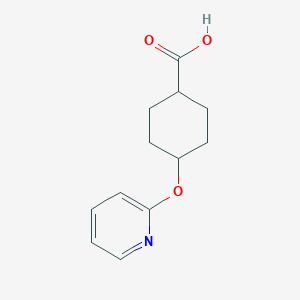

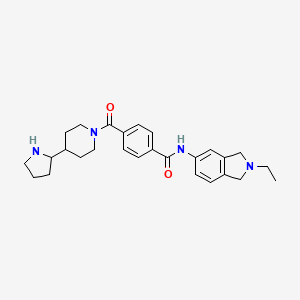

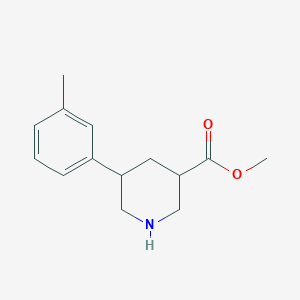
![(S)-1-((3AR,4R,6R,6aR)-6-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol](/img/structure/B13328509.png)
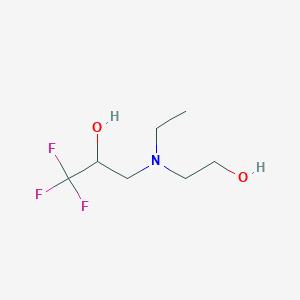
![Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13328527.png)
![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
